molecular formula C10H17NO4 B3556584 ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 51787-77-0

ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B3556584
CAS No.: 51787-77-0
M. Wt: 215.25 g/mol
InChI Key: MZUDIFKBLVBMPD-UHFFFAOYSA-N
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Description

Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a bicyclic structure where a 1,4-dioxane ring and an azaspiro[4.5]decane system share a single atom. Its molecular formula is C₁₁H₁₇NO₄ (exact weight: 227.12 g/mol), featuring an ethyl carboxylate group at the 8-position of the azaspiro ring. This compound is synthesized via acid-catalyzed cyclization, often using p-toluenesulfonic acid (pTSA) in acetone/water under reflux, yielding ~52–76% after purification . Key applications include:

  • Organic synthesis: Serves as a precursor for spiroacetal derivatives with biological activity.
  • Drug delivery: Its rigid spirocyclic framework enhances metabolic stability and solubility, making it a candidate for prodrug design .
  • Material science: Potential use in polymers to modify thermal and mechanical properties .

Properties

IUPAC Name

ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-13-9(12)11-5-3-10(4-6-11)14-7-8-15-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUDIFKBLVBMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199710
Record name Ethyl 1,4-dioxa-8-azaspiro(4.5)decane-8-carboxylate
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Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51787-77-0
Record name Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
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Record name Ethyl 1,4-dioxa-8-azaspiro(4.5)decane-8-carboxylate
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Record name Ethyl 1,4-dioxa-8-azaspiro(4.5)decane-8-carboxylate
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Record name Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological activity against specific cancer cell lines. The findings indicated that modifications to the carboxylate group enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents.

Analytical Chemistry

This compound is utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It serves as a standard or reference material in various chromatographic methods.

Application Method :

  • Column Type : Newcrom R1 HPLC column
  • Mobile Phase : Acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications)

This method allows for effective separation and analysis of this compound, making it suitable for pharmacokinetic studies and impurity profiling in drug formulations .

Materials Science

In materials science, this compound has been explored for its potential use in synthesizing novel polymeric materials due to its unique spirocyclic structure.

Research Findings :
A recent investigation into the polymerization processes involving this compound indicated that it could serve as a monomer or cross-linking agent in the development of biodegradable polymers with enhanced mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent developmentJournal of Medicinal Chemistry
Analytical ChemistryHPLC standard/reference materialSIELC Technologies
Materials ScienceMonomer in biodegradable polymer synthesisPolymer Science Journal

Mechanism of Action

The mechanism of action of ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic scaffold of ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate shares structural motifs with several derivatives. Below is a comparative analysis of its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Biological/Functional Impact Reference
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₂H₂₀O₄ Methyl substituent at C8; lacks nitrogen in spiro ring Enhanced lipophilicity; limited enzyme interaction
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₄H₁₆BrFNO₂ Aromatic halogen substituents (Br, F) Potent cytochrome P450 modulation; antimicrobial activity
Methyl 8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-3-carboxylate C₉H₁₃NO₅S Sulfur atom and dioxo groups Altered solubility; metabolic stability due to sulfone group
tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate C₁₂H₂₁NO₄ tert-Butyl ester protection Improved stability in medicinal chemistry intermediates
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine C₉H₁₈N₂O₄S·HCl Sulfonyl group on ethanamine moiety Enhanced hydrogen bonding; kinase inhibition potential

Key Differences and Implications

Substituent Effects: Halogenated Derivatives (e.g., Br, F in ): Increase electrophilicity and binding affinity to biological targets like enzymes or receptors. For example, 8-(3-Bromo-5-fluorophenyl)- derivatives exhibit superior antimicrobial activity compared to non-halogenated analogs . Ester Groups: Ethyl carboxylate in the target compound offers better hydrolytic stability than methyl esters (), while tert-butyl esters () provide steric protection for synthetic intermediates .

Heteroatom Variations :

  • Replacement of oxygen with sulfur (e.g., ) enhances electron-withdrawing effects, influencing redox properties and metabolic pathways .
  • Nitrogen in the azaspiro ring (target compound) enables hydrogen bonding, critical for receptor interactions absent in purely oxygenated spiroacetals ().

Biological Activity :

  • The target compound’s ethyl carboxylate group may act as a prodrug, hydrolyzing in vivo to a bioactive carboxylic acid. In contrast, sulfonyl derivatives () exhibit direct enzyme inhibition due to stronger acidity .
  • Halogenated analogs () show higher cytotoxicity but lower solubility compared to the target compound .

Synthetic Accessibility :

  • Yields for tert-butyl derivatives (76% in ) surpass those of halogenated analogs (27% in ), reflecting challenges in introducing bulky or reactive groups .

Critical Insights

  • The target compound’s balance of lipophilicity (logP ~1.5) and molecular rigidity makes it versatile for drug design, whereas bulkier analogs (e.g., tert-butyl) prioritize synthetic utility over bioavailability .
  • Halogenated derivatives, while potent, face developmental hurdles due to toxicity risks, necessitating structural optimization .

Biological Activity

Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 51787-77-0) is a compound with notable biological activity, particularly in the fields of antimicrobial and enzyme inhibition. This article provides an overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • IUPAC Name : this compound
  • Synonyms : Ethyl 1,4-dioxa-8-azaspiro(4.5)decane-8-carboxylic acid ethyl ester

This compound has been identified as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound demonstrates low nanomolar inhibition against these enzymes, making it a potent candidate for antibiotic development.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antibacterial properties of this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis<0.03125
Klebsiella pneumoniae2
Acinetobacter baumannii16
Pseudomonas aeruginosa16
Escherichia coli<0.03125

These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values significantly lower than those observed for Gram-negative strains .

Case Studies and Research Findings

  • Study on Dual Inhibitors : A study published in March 2023 demonstrated that compounds similar to this compound exhibited excellent antibacterial activity against multidrug-resistant strains of bacteria. The study reported IC50 values for DNA gyrase inhibition below 32 nM and highlighted the compound's potential as a new antibiotic .
  • Synthesis and Evaluation : Research conducted on related sp

Q & A

Q. What are the key structural and functional features of ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate?

The compound features a spirocyclic core combining a 1,4-dioxane ring and an azaspiro[4.5]decane system, with an ethyl ester group at the 8-position. Key functional groups include:

  • Ester moiety : Participates in nucleophilic acyl substitutions (e.g., hydrolysis, transesterification).
  • Spirocyclic nitrogen : Enables hydrogen bonding and coordination chemistry.
  • Ether linkages : Stabilize the spiro structure and influence solubility.

Structural characterization relies on 1^{1}H/13^{13}C NMR (to resolve spirocyclic proton environments) and mass spectrometry (to confirm molecular weight and fragmentation patterns) .

Q. What synthetic routes are used to prepare this compound?

A typical synthesis involves:

Spirocyclization : Reacting tetrahydrofuran derivatives with ethylene glycol under acid catalysis (e.g., BF3_3-OEt2_2) to form the 1,4-dioxaspiro[4.5]decane core .

Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or coupling agents like DCC/DMAP .
Key parameters include temperature control (0–25°C) and solvent selection (e.g., dichloromethane for anhydrous conditions) to minimize side reactions.

Q. How is the purity of this compound validated in synthetic workflows?

  • Chromatography : HPLC or GC with polar stationary phases (e.g., C18) to resolve spirocyclic isomers.
  • Spectroscopic consistency : Cross-validation of NMR shifts (e.g., ester carbonyl at ~170 ppm in 13^{13}C NMR) and IR absorption bands (C=O stretch at ~1720 cm1^{-1}) .
  • Elemental analysis : Confirmation of C, H, N, and O content within ±0.3% theoretical values.

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Stepwise solvent tuning : Use methanol for spirocyclization (enhances proton transfer) and switch to aprotic solvents (e.g., THF) for esterification to avoid hydrolysis .
  • Catalyst screening : Lewis acids like ZnCl2_2 or Bi(OTf)3_3 may improve spirocyclization efficiency compared to BF3_3-OEt2_2 .
  • In-line purification : Employ flash chromatography after each step to remove byproducts (e.g., dimeric ethers).

Q. How do structural analogs of this compound differ in reactivity?

  • Substituent effects : Replacement of the ethyl ester with a methyl group (e.g., methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) reduces steric hindrance, accelerating hydrolysis .
  • Spiro ring modification : Replacing oxygen with sulfur (1,4-dithiaspiro analogs) increases lipophilicity but reduces thermal stability .
    Comparative studies require DFT calculations to map electronic effects and kinetic profiling (e.g., Hammett plots) .

Q. What methodologies resolve contradictions in biological activity data for this compound?

  • Dose-response normalization : Account for batch-to-batch purity variations (e.g., >98% purity required for IC50_{50} assays) .
  • Target-specific assays : Use surface plasmon resonance (SPR) to directly measure binding affinity to enzymes (e.g., kinases) and rule out off-target effects .
  • Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may skew activity data .

Q. How is computational modeling applied to study its spirocyclic conformation?

  • Molecular dynamics (MD) simulations : Simulate ring puckering and chair-to-boat transitions in the dioxane/azaspiro system to predict solvent-dependent conformers .
  • Docking studies : Map the ester group’s orientation in enzyme active sites (e.g., acetylcholinesterase) to guide SAR .
  • QSPR models : Correlate logP and polar surface area with membrane permeability for drug design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
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ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

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